3-(cyclohexylsulfamoyl)-4-methyl-N-(4-nitrophenyl)benzamide
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Overview
Description
3-(cyclohexylsulfamoyl)-4-methyl-N-(4-nitrophenyl)benzamide is a chemical compound with the molecular formula C20H23N3O5S and a molar mass of 417.48 g/mol . This compound is known for its unique chemical structure, which includes a cyclohexylamino group, a sulfonyl group, a methyl group, and a nitrophenyl group attached to a benzamide core.
Preparation Methods
The synthesis of 3-(cyclohexylsulfamoyl)-4-methyl-N-(4-nitrophenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the benzamide core, followed by the introduction of the cyclohexylamino and sulfonyl groups. The reaction conditions usually involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(cyclohexylsulfamoyl)-4-methyl-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
3-(cyclohexylsulfamoyl)-4-methyl-N-(4-nitrophenyl)benzamide has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(cyclohexylsulfamoyl)-4-methyl-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
3-(cyclohexylsulfamoyl)-4-methyl-N-(4-nitrophenyl)benzamide can be compared with similar compounds such as:
4-[(cyclohexylamino)sulfonyl]-3-methyl-N-(2-methylphenyl)benzamide: This compound has a similar structure but differs in the position and nature of the substituents.
3-[(cyclohexylamino)sulfonyl]-4-methyl-N-phenylbenzamide: This compound lacks the nitro group present in this compound. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23N3O5S |
---|---|
Molecular Weight |
417.5g/mol |
IUPAC Name |
3-(cyclohexylsulfamoyl)-4-methyl-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C20H23N3O5S/c1-14-7-8-15(20(24)21-16-9-11-18(12-10-16)23(25)26)13-19(14)29(27,28)22-17-5-3-2-4-6-17/h7-13,17,22H,2-6H2,1H3,(H,21,24) |
InChI Key |
MWTBKZYQOXTEJO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)NC3CCCCC3 |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)NC3CCCCC3 |
Origin of Product |
United States |
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